

A Comparative Guide to the Electrophilic Substitution Reactivity of Pyrrole, Furan, and Thiophene

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Compound of Interest

Compound Name: Pyrrole

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This guide provides an objective comparison of the electrophilic substitution reactivity of three key five-membered aromatic heterocycles: **pyrrole**, furan, and thiophene. Understanding the nuances of their reactivity is critical for the rational design of synthetic routes and the development of novel therapeutics, given the prevalence of these scaffolds in pharmaceuticals. This document summarizes quantitative experimental data, provides detailed experimental protocols for hallmark reactions, and offers a visual representation of the factors governing their reactivity.

Executive Summary

The generally accepted order of reactivity for electrophilic aromatic substitution is:

Pyrrole > Furan > Thiophene > Benzene

This reactivity trend is primarily governed by the ability of the heteroatom to donate electron density into the π -system of the ring, thereby activating it towards electrophilic attack. **Pyrrole** is the most reactive due to the nitrogen atom's ability to stabilize the positive charge in

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